Pomiferin

Descripción general

Descripción

La pomiferina es una isoflavona prenilada que se puede encontrar junto con la osajina en los frutos y las flores femeninas del árbol de naranja de Osage (Maclura pomifera) . Fue identificada y nombrada en 1939 por Melville L. Wolfrom de la Universidad Estatal de Ohio . La pomiferina ha demostrado eficacia como antioxidante, cardioprotector, antimicrobiano, antidiabético y agente citotóxico para varias líneas celulares cancerosas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La pomiferina se puede sintetizar mediante varios métodos, incluida la extracción del árbol de naranja de Osage. El proceso de extracción implica el uso de disolventes como el dimetilsulfóxido (DMSO) y la acetona . El extracto acuoso de la fruta ejerce una mayor actividad de eliminación de radicales libres contra ciertos radicales, mientras que el extracto de acetato de etilo de la fruta es más activo contra otros .

Métodos de producción industrial: La producción industrial de pomiferina implica la extracción del compuesto de los frutos de Maclura pomifera. El proceso incluye el uso de disolventes y técnicas cromatográficas para aislar y purificar el compuesto . El sistema de disolventes óptimo para la extracción incluye una mezcla de DMSO, propilenglicol (PG) y agua en una proporción específica .

Análisis De Reacciones Químicas

Antioxidant Activity

Pomiferin exhibits antioxidant properties by inhibiting lipid peroxidation and reducing free radicals.

Reactions with Copper(II) Complexes

This compound reacts with copper(II) complexes containing N,N'-donor ligands to form new complexes . For example, it reacts with Cu(NO3)2·3H2O and ligands like 2,2'-bipyridine (bpy), 4,4'-dimethyl-2,2'-bipyridine (dimebpy), 1,10-phenanthroline (phen), 4,7-diphenyl-1,10-phenanthroline (bphen), and dipyrido[3,2-a:2',3'-c]phenazine (dppz) to form complexes .

Hydrolysis

This compound has been tested in hydrolysis reactions .

Molecular Interactions

Molecular docking analysis suggests that this compound interacts directly with the ATP-binding pocket of mTOR . It forms hydrogen bonds with the catalytic site of the mTOR protein . Non-acetylated this compound also appears to dock into the ATP-binding site of mTOR, interacting with different residues .

This compound Triacetate Kinase Activity

This compound triacetate (PT) inhibits mTOR kinase directly . Dose-response studies reveal a significant reduction in mTOR activity by PT, with an IC50 of 6.2 µM for the inhibition of mTOR by PT . Non-esterified this compound appears similarly potent in inhibiting mTOR activity . When tested against a panel of 17 lipid kinases, this compound triacetate showed marginal activity against most kinases tested at concentrations around the IC50 for mTOR. The only lipid kinases affected by PT were two PI3Kα mutants, E542K and E545K . Further testing of PT against a panel of 50 protein kinases did not yield additional targets .

This compound Triacetate and Kinase Activity

| Kinase | This compound triacetate (5 µM) | This compound triacetate (10 µM) |

|---|---|---|

| CHKα | 98 ± 6 | 100 ± 0 |

| CHKβ | 102 ± 2 | 102 ± 4 |

| DGKβ | 104 ± 8 | 92 ± 13 |

| DGKγ | 102 ± 9 | 94 ± 20 |

| DGKζ | 120 ± 1 | 103 ± 2 |

| PI3Kα | 99 ± 1 | 91 ± 5 |

| PI3Kα E542K | 65 ± 2 | 46 ± 1 |

| PI3Kα E545K | 53 ± 1 | 38 ± 5 |

| PI3Kβ | 98 ± 5 | 97 ± 2 |

| PI3Kδ | 109 ± 3 | 98 ± 8 |

| PI3Kγ | 70 ± 0 | 70 ± 3 |

| PI4K2α | 90 ± 5 | 85 ± 6 |

| PIK4Cα | 102 ± 7 | 102 ± 10 |

| PIK4Cβ | 106 ± 7 | 94 ± 1 |

| PIP5K2α | 73 ± 0 | 75 ± 1 |

| SPHK1 | 85 ± 6 | 78 ± 2 |

| SPHK2 | 89 ± 1 | 84 ± 3 |

Numbers represent percent of kinase activity remaining relative to the DMSO-treated control ± SD.

Anti-Neuroinflammatory Effects

This compound exerts anti-neuroinflammatory effects through activating the Akt/Nrf2 pathway and inhibiting the NF-κB pathway . this compound promotes the nuclear translocation of Nrf2 and inhibits the production of ROS and NO in BV2 cells by activating Akt and Nrf2 pathways .

Aplicaciones Científicas De Investigación

La pomiferina tiene una amplia gama de aplicaciones de investigación científica, incluido su uso en química, biología, medicina e industria. Se ha estudiado por sus propiedades antioxidantes, cardioprotectoras, antimicrobianas, antidiabéticas y citotóxicas . En medicina, la pomiferina ha mostrado potencial en el tratamiento de enfermedades neurodegenerativas al inhibir la neuroinflamación . También exhibe actividad antiproliferativa contra varias líneas celulares cancerosas .

Mecanismo De Acción

La pomiferina ejerce sus efectos a través de varios objetivos y vías moleculares. Activa la vía Akt/Nrf2 e inhibe la vía NF-κB, lo que lleva a sus efectos antineuroinflamatorios . Además, la pomiferina induce apoptosis en las células cancerosas a través de múltiples vías, incluidas las vías apoptóticas mediadas por mitocondrias, inducidas por ERK y estrés del retículo endoplásmico .

Comparación Con Compuestos Similares

La pomiferina es similar a otras isoflavonas preniladas como la osajina y la macluraxantona . Exhibe propiedades únicas, incluida una mayor actividad antioxidante y una mejor eficacia en ciertos ensayos biológicos . Tanto la osajina como la pomiferina muestran efectos cardioprotectores, pero la pomiferina ha demostrado una mayor actividad antioxidante .

Lista de compuestos similares:- Osajina

- Macluraxantona

- Iso-osajina

- Iso-pomiferina

Actividad Biológica

Pomiferin, a prenylated isoflavone derived from the Osage orange tree (Maclura pomifera), has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, antidiabetic, antimicrobial, and anticancer properties. This article synthesizes research findings on the biological activity of this compound, presenting detailed insights into its mechanisms of action and potential therapeutic applications.

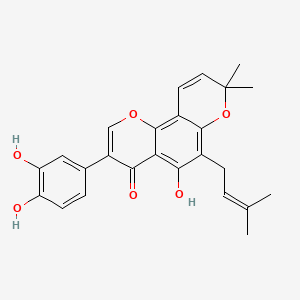

Chemical Structure and Identification

This compound was first identified in 1939 by Melville L. Wolfrom and subsequently classified as an isoflavone. Its complete structure was published in 1946, and its crystal structure was reported in 2003 . The compound's unique prenylation contributes to its biological activities.

Research indicates that this compound exerts its effects through various biochemical pathways:

- Antioxidant Activity : this compound has demonstrated strong antioxidant properties by inhibiting lipid peroxidation and reducing reactive oxygen species (ROS) levels. It is comparable to vitamins C and E in its ability to scavenge free radicals .

- Anti-inflammatory Effects : A study highlighted that this compound inhibits microglial inflammation by activating the Akt/Nrf2 pathway and suppressing the NF-κB pathway, which are critical in neuroinflammatory responses .

- Antidiabetic Properties : this compound has shown significant hypoglycemic effects in streptozotocin-induced diabetic rats by lowering serum glucose and triglycerides while increasing insulin levels .

- Antimicrobial Activity : this compound exhibits antibacterial effects against various pathogens, including E. coli and Salmonella gallinarum. Its antimicrobial efficacy is attributed to its ability to disrupt bacterial cell membranes .

- Cytotoxicity Against Cancer Cells : this compound has been observed to induce apoptosis in several cancer cell lines, including breast (MCF-7), lung (NCI-H23), and prostate (PC-3) cancer cells. It also demonstrated selective antiproliferative activity against tumorigenic cells .

Research Findings

The following table summarizes key studies on the biological activities of this compound:

Case Studies

- Neuroprotective Effects : A study by Zhao et al. examined the effects of this compound on BV2 microglial cells, demonstrating that it effectively reduced neuroinflammation markers such as IL-6 and TNF-α while promoting neuronal survival through the activation of protective signaling pathways .

- Antidiabetic Mechanism : In a controlled experiment involving streptozotocin-induced diabetic rats, this compound administration led to a marked decrease in blood glucose levels over a 14-day period, suggesting its potential as a therapeutic agent for managing diabetes .

- Anticancer Potential : Research conducted by Son et al. indicated that this compound exhibited significant cytotoxicity across various cancer cell lines, highlighting its potential as a lead compound for cancer therapy development .

Propiedades

IUPAC Name |

3-(3,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O6/c1-13(2)5-7-15-21(28)20-22(29)17(14-6-8-18(26)19(27)11-14)12-30-24(20)16-9-10-25(3,4)31-23(15)16/h5-6,8-12,26-28H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCZYXUOYFOXIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC(=C(C=C4)O)O)C=CC(O2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205831 | |

| Record name | Pomiferin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

572-03-2 | |

| Record name | Pomiferin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=572-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pomiferin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | pomiferin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pomiferin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POMIFERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74YIS40APM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.